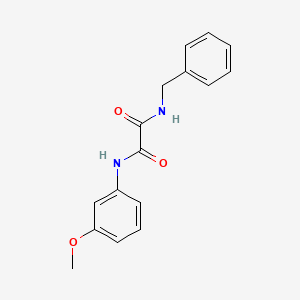

N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N’-(3-methoxyphenyl)oxamide is a chemical compound with the molecular formula C16H16N2O3. It is a derivative of oxamide, which is the diamide derived from oxalic acid .

Synthesis Analysis

The synthesis of N-benzyl-N’-(3-methoxyphenyl)oxamide and its analogs has been reported in the literature . The general procedure involves the reaction of 3-methoxy-N-(4-methylbenzyl)aniline with fumaryl chloride to yield the product .Molecular Structure Analysis

The molecular structure of N-benzyl-N’-(3-methoxyphenyl)oxamide can be characterized by 1H NMR, 13C NMR, and HRMS spectra . The compound has a molecular weight of 284.315.Scientific Research Applications

Pharmacological Properties and Clinical Use

- Metoclopramide , a compound with a somewhat related structure (a benzamide derivative), is known for its wide range of pharmacological applications, including its use in treating gastrointestinal disorders and as an antiemetic. It affects the motility of the gastro-intestinal tract, demonstrating the therapeutic potential of benzamide derivatives in medical treatments (Pinder et al., 2012).

Environmental Impact and Ecotoxicology

- Benzophenone-3 , another related compound due to the presence of a benzene ring and functional groups affecting environmental behavior, has been studied for its environmental impact, particularly in aquatic ecosystems. This research underscores the importance of understanding the environmental fate and ecological risks associated with the use of such organic compounds (Kim & Choi, 2014).

Antioxidant Activity and Analytical Methods

- The study of antioxidants and their measurement showcases the role of compounds with phenolic structures, which might be relevant to the antioxidative potential of "N-benzyl-N'-(3-methoxyphenyl)oxamide" due to its methoxyphenyl group. Analytical techniques for assessing antioxidant activity highlight the chemical's potential use in food science, pharmacology, and environmental protection (Munteanu & Apetrei, 2021).

Future Directions

The future directions for research on N-benzyl-N’-(3-methoxyphenyl)oxamide could involve further exploration of its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such asp-hydroxy-phenylpyruvate dioxygenase (HPPD) . HPPD is a known herbicide target .

Mode of Action

For instance, some benzyl compounds are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of hppd, as seen in similar compounds, can disrupt the tyrosine catabolism pathway .

Result of Action

The inhibition of enzymes like hppd can lead to the disruption of biochemical pathways, potentially causing various physiological effects .

Properties

IUPAC Name |

N-benzyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-8-13(10-14)18-16(20)15(19)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPKCYPYLMDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2743747.png)

![N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide](/img/structure/B2743750.png)

![2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2743753.png)

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)